molecular formula C21H24ClN3O2 B12505599 (5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate

(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate

Cat. No.: B12505599
M. Wt: 385.9 g/mol
InChI Key: DFFDIRURHBNRTR-UHFFFAOYSA-M
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Description

(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate is a complex organic compound with a unique structure that combines elements of indeno, triazolo, and oxazin rings

Preparation Methods

The synthesis of (5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate involves multiple steps, including the formation of the indeno, triazolo, and oxazin rings. The reaction conditions typically require specific reagents and catalysts to ensure the correct stereochemistry and high yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to (5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate include other indeno, triazolo, and oxazin derivatives. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Biological Activity

(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride hydrate is a complex organic compound with a unique structural framework that combines a tetrahydroindeno core with triazole and oxazine moieties. Its intricate stereochemistry contributes to its potential biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and predictions derived from computational methods.

Structural Characteristics

The compound's structure is characterized by:

  • Tetrahydroindeno core : Provides a stable framework.
  • Triazole and oxazine rings : These heterocyclic components are known for their diverse biological activities.
  • Mesityl groups : Enhance stability and solubility.

Biological Activity Predictions

Using computational tools like the PASS (Prediction of Activity Spectra for Substances) program, researchers can predict the biological activities of compounds based on their structural similarities to known substances. Preliminary predictions suggest that this compound may exhibit:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Anticancer activities

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often demonstrate significant antimicrobial activity. For instance:

  • A study examining derivatives of triazole found that modifications in the structure could enhance antibacterial efficacy against various pathogens.

Anti-inflammatory Effects

Compounds containing oxazine rings have been reported to possess anti-inflammatory properties. The activity is often attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Anticancer Properties

The potential anticancer effects of this compound are supported by studies on structurally related compounds. For example:

  • Triazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of angiogenesis.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique potential of (5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride hydrate:

Compound NameStructural FeaturesBiological Activity
TriazolamBenzodiazepine derivative with triazoleSedative effects
IndomethacinIndole derivative with anti-inflammatory propertiesNonsteroidal anti-inflammatory drug
BenzodiazepinesAromatic rings with nitrogen heterocyclesAnxiolytic effects

The unique combination of tetrahydroindeno framework fused with triazole and oxazine rings may lead to distinct pharmacological profiles that differ from those observed in more commonly studied compounds.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Techniques such as:

  • Molecular docking studies : Can reveal how the compound interacts with specific biological targets.
  • Cell-based assays : Help in assessing the compound's effects on cell viability and proliferation.

Properties

IUPAC Name

4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.ClH.H2O/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;;/h4-9,12,18,21H,10-11H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFDIRURHBNRTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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